Cucurbitacin BE Exhibits Superior Cytotoxicity in Gastric Cancer Compared to Cucurbitacin D and I
In a direct comparative study on the AGS human gastric adenocarcinoma cell line, cucurbitacin E demonstrated significantly greater cytotoxicity than cucurbitacin D and cucurbitacin I [1]. This is critical for selecting the most potent analog for gastric cancer research.
| Evidence Dimension | Cytotoxicity (IC50) against AGS gastric cancer cells |
|---|---|
| Target Compound Data | 0.1 μg/mL (Cucurbitacin E) |
| Comparator Or Baseline | Cucurbitacin D (IC50 = 0.3 μg/mL) and Cucurbitacin I (IC50 = 0.5 μg/mL) |
| Quantified Difference | Cucurbitacin E is 3-fold more potent than D and 5-fold more potent than I |
| Conditions | 24 h incubation, MTT assay |
Why This Matters
Demonstrates a clear, quantifiable potency advantage of Cucurbitacin E over two close analogs in a specific cancer model, directly informing selection for gastric cancer research.
- [1] Jafargholizadeh N, Zargar SJ, Yassa N, Tavakoli S. Purification of Cucurbitacins D, E, and I From Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line. Asian Pac J Cancer Prev. 2016;17(10):4631-4634. View Source
